molecular formula C5H9BrO2 B585119 5-Bromopentanoic-3,3,4,4-D4 acid CAS No. 42932-62-7

5-Bromopentanoic-3,3,4,4-D4 acid

Cat. No.: B585119
CAS No.: 42932-62-7
M. Wt: 185.053
InChI Key: WNXNUPJZWYOKMW-LNLMKGTHSA-N
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Description

5-Bromopentanoic-3,3,4,4-D4 acid: is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C5H5D4BrO2, and it has a molecular weight of 185.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopentanoic-3,3,4,4-D4 acid typically involves the bromination of pentanoic acid derivatives that have been deuterated at specific positions. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopentanoic-3,3,4,4-D4 acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 5-hydroxypentanoic-3,3,4,4-D4 acid, 5-aminopentanoic-3,3,4,4-D4 acid, and 5-thiopentanoic-3,3,4,4-D4 acid.

    Reduction Reactions: Products include 5-pentanol-3,3,4,4-D4 and pentane-3,3,4,4-D4.

    Oxidation Reactions: Products include carbon dioxide and water.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromopentanoic-3,3,4,4-D4 acid involves its interaction with specific molecular targets and pathwaysThis effect can alter the metabolic pathways and the pharmacokinetic properties of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromopentanoic-3,3,4,4-D4 acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of isotope effects and the tracing of metabolic pathways. Additionally, the bromine atom provides specific reactivity that can be exploited in various chemical reactions .

Properties

IUPAC Name

5-bromo-3,3,4,4-tetradeuteriopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNUPJZWYOKMW-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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